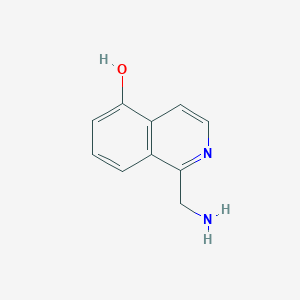
1-(Aminomethyl)isoquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)isoquinolin-5-ol is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are aromatic compounds characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(Aminomethyl)isoquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often involve the use of metal catalysts to enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
1-(Aminomethyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)isoquinolin-5-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)isoquinolin-5-ol involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)isoquinolin-5-ol can be compared to other isoquinoline derivatives such as:
Isoquinoline: The parent compound, which lacks the aminomethyl and hydroxyl groups.
1-Benzylisoquinoline: A naturally occurring alkaloid with a benzyl group at the nitrogen atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-(aminomethyl)isoquinolin-5-ol |
InChI |
InChI=1S/C10H10N2O/c11-6-9-7-2-1-3-10(13)8(7)4-5-12-9/h1-5,13H,6,11H2 |
InChI-Schlüssel |
WMNDMLYWOMZUOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2CN)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


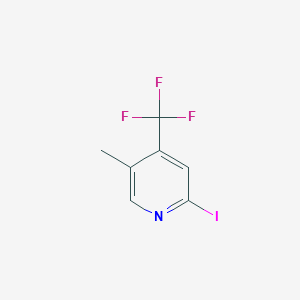
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
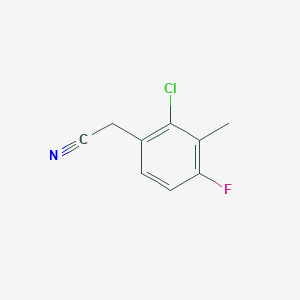
![1'-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B12969076.png)

![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)


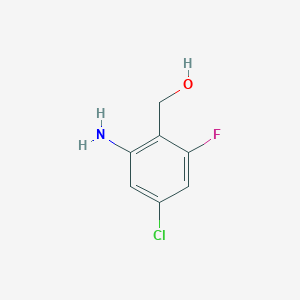
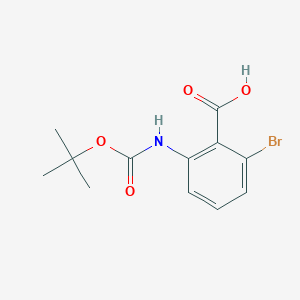
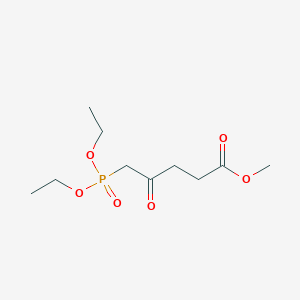
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
